Isoboonein

Übersicht

Beschreibung

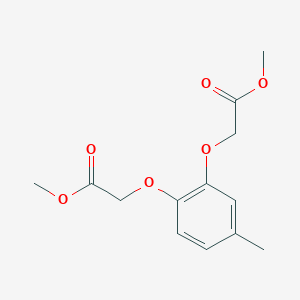

Isoboonein is a natural product that can be found in Alstonia scholaris . It is an iridoid, a class of monoterpenes that are part of a diverse group of plant metabolites . Isoboonein exhibits significant antitumor and antibacterial activity .

Synthesis Analysis

The formal syntheses of Isoboonein have been demonstrated using a conceptually new intramolecular Pauson-Khand reaction (IPKR) based general strategy . This strategy starts from a very cheap, commercially available starting material . The key step for the stereoselective construction of the cyclopenta [c]pyran-3-one scaffold present in iridoids is an intramolecular Pauson-Khand reaction .

Molecular Structure Analysis

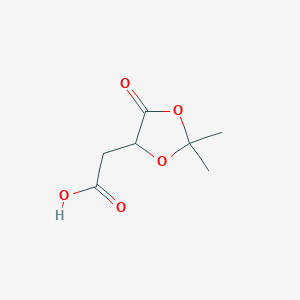

Isoboonein has the molecular formula C9H14O3 . Its molecular weight is 170.21 g/mol . The IUPAC name for Isoboonein is (4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one . The InChI is InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 . The SMILES representation is CC1C(CC2C1COC(=O)C2)O .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isoboonein include a diastereoselective Diels-Alder reaction of dimethyl fumarate with cyclopentadiene . This reaction forms a key intermediate in the synthesis process .

Physical And Chemical Properties Analysis

Isoboonein appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Wissenschaftliche Forschungsanwendungen

Pharmacology

Isoboonein: has shown potential in pharmacological research due to its anti-inflammatory properties. Studies have isolated Isoboonein from the stems of Neonauclea reticulata and evaluated its effects on inhibiting nitric oxide production in stimulated macrophage cells . This suggests its potential application in developing treatments for inflammatory diseases.

Biochemistry

In biochemistry, Isoboonein is used as a natural product with various biological activities. It’s been included in studies for the total synthesis of iridolactones, which are compounds with significant bioactive properties . The ability to synthesize Isoboonein and related compounds can lead to advancements in understanding biochemical pathways and the development of new biochemical reagents.

Medicinal Chemistry

Isoboonein plays a role in medicinal chemistry as part of the iridoid group of compounds. Iridoids are known for their diverse pharmacological activities, which have made them targets for chemical synthesis and biosynthesis. They are used as starting materials for the synthesis of bioactive alkaloids and other natural products .

Organic Synthesis

The compound has been utilized in organic synthesis, particularly in the stereoselective synthesis of cyclopenta[c]pyranone scaffolds present in iridoids. This includes the formal syntheses of Isoboonein, which is important for creating complex organic molecules with potential applications in drug development and other areas of chemical research .

Analytical Chemistry

In analytical chemistry, Isoboonein can be used as a reference compound for various analytical methods. Its well-defined structure and properties make it suitable for use in calibration standards and in the development of new analytical techniques .

Environmental Science

Research into Isoboonein’s applications in environmental science could involve studying its effects on ecosystems and its potential as a bioindicator for environmental monitoring. Understanding the ecological impact of naturally occurring compounds like Isoboonein is crucial for assessing environmental health and biodiversity .

Wirkmechanismus

Safety and Hazards

When handling Isoboonein, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Zukünftige Richtungen

The future directions for Isoboonein research could involve further exploration of its antitumor and antibacterial properties . Additionally, more research is needed to understand its mechanism of action and potential applications in medicine . The development of more efficient synthesis methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXVBIWZBJGSX-XUTVFYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447591 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoboonein | |

CAS RN |

99946-04-0 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)